molecular formula C21H30N4O3 B2606363 N-(4-butoxyphenyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1170522-75-4

N-(4-butoxyphenyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Katalognummer: B2606363
CAS-Nummer: 1170522-75-4
Molekulargewicht: 386.496
InChI-Schlüssel: YCZILQVMLYROQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-butoxyphenyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H30N4O3 and its molecular weight is 386.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-butoxyphenyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Common Name : this compound
  • CAS Number : 1170522-75-4
  • Molecular Formula : C21_{21}H30_{30}N4_{4}O3_{3}
  • Molecular Weight : 386.5 g/mol

The compound features a piperidine ring and an oxadiazole moiety, which are known for their diverse pharmacological properties. The oxadiazole derivatives have been studied for their ability to inhibit various enzymes and pathways involved in disease processes, particularly in cancer and inflammation.

Notum Inhibition

Recent studies have highlighted the role of oxadiazoles in inhibiting Notum carboxylesterase activity, a negative regulator of the Wnt signaling pathway. This inhibition can lead to enhanced Wnt signaling, which is crucial for various cellular processes including proliferation and differentiation .

Anticancer Activity

This compound has shown promise in anticancer applications. Compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of oxadiazoles have been evaluated for their anticancer properties with promising results against renal and breast cancer cells .

Antimicrobial Properties

In addition to anticancer activity, studies have indicated that oxadiazole derivatives possess antimicrobial properties. The compound's structure suggests potential activity against bacterial strains, which could be explored further in drug development .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

StudyFindings
El Shehry et al. (2018)Evaluated quinoline derivatives showing moderate to high antimalarial activities; similar structures suggest potential for antimalarial activity in oxadiazole derivatives .
Mahy et al. (2020)Identified potent inhibitors of Notum using oxadiazole derivatives; suggests similar potential for N-(4-butoxyphenyl)-... in modulating Wnt signaling .
Ghodsi et al. (2016)Reported anticancer activity of hybrid compounds with oxadiazole structures; indicates possible efficacy of related compounds against specific cancer types .

Future Directions

Continued research into the biological activity of this compound is warranted. Potential areas of focus include:

  • Mechanistic Studies : Further elucidation of its mechanisms of action at the molecular level.
  • In Vivo Studies : Transitioning from in vitro findings to animal models to assess therapeutic efficacy and safety.
  • Structural Optimization : Modifying the chemical structure to enhance potency and selectivity against target pathways.

Eigenschaften

IUPAC Name

N-(4-butoxyphenyl)-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3/c1-4-5-14-27-18-8-6-17(7-9-18)22-21(26)25-12-10-16(11-13-25)20-24-23-19(28-20)15(2)3/h6-9,15-16H,4-5,10-14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZILQVMLYROQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.